molecular formula C22H23FN2O5 B12410583 (R)-Citalopram-d4 (oxalate)

(R)-Citalopram-d4 (oxalate)

Cat. No.: B12410583
M. Wt: 418.5 g/mol
InChI Key: KTGRHKOEFSJQNS-RGNKMCHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Citalopram-d4 (oxalate) is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d4 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. The oxalate form is a salt that improves the compound’s solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Citalopram-d4 (oxalate) involves several steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Cyclization: Formation of the bicyclic core structure.

    Substitution: Introduction of the cyano group.

    Resolution: Separation of the ®-enantiomer from the racemic mixture.

    Salt Formation: Conversion to the oxalate salt.

Industrial Production Methods

Industrial production of ®-Citalopram-d4 (oxalate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-Citalopram-d4 (oxalate) undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of the cyano group.

    Substitution: Nucleophilic substitution reactions.

    Hydrolysis: Breakdown of the oxalate salt.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of N-oxide and other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Release of oxalic acid and the free base of ®-Citalopram-d4.

Scientific Research Applications

®-Citalopram-d4 (oxalate) is used in various scientific research applications, including:

    Chemistry: Studying the effects of deuteration on chemical stability and reaction mechanisms.

    Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds.

    Medicine: Developing improved antidepressant therapies with enhanced efficacy and reduced side effects.

    Industry: Producing stable isotopic-labeled compounds for analytical and diagnostic purposes.

Mechanism of Action

®-Citalopram-d4 (oxalate) exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. By binding to SERT, ®-Citalopram-d4 prevents serotonin reuptake, leading to enhanced serotonergic neurotransmission and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-Citalopram: The S-enantiomer of citalopram, which is more potent than the R-enantiomer.

    Escitalopram: The pure S-enantiomer of citalopram, known for its higher efficacy and faster onset of action.

    Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Sertraline: An SSRI with a different chemical structure and pharmacokinetic profile.

Uniqueness

®-Citalopram-d4 (oxalate) is unique due to its deuterated structure, which provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to non-deuterated analogs. The oxalate salt form also contributes to its improved solubility and bioavailability, making it a valuable compound for research and therapeutic applications.

Q & A

Basic Research Questions

Q. How is (R)-Citalopram-d4 oxalate synthesized, and what analytical methods validate its enantiomeric purity?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions using isotopic labeling techniques, followed by chiral resolution (e.g., via chromatography) to isolate the R-enantiomer. Enantiomeric purity is validated using chiral HPLC with a cellulose-based column, coupled with mass spectrometry (MS) to confirm deuteration . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to distinguish between R- and S-enantiomers .

Q. What is the pharmacological target of (R)-Citalopram-d4 oxalate, and how does it differ from its S-enantiomer?

  • Methodological Answer : (R)-Citalopram-d4 oxalate primarily inhibits the serotonin transporter (SERT), but its binding affinity (Ki) differs from the S-enantiomer (e.g., Escitalopram-d4 oxalate, Ki = 0.89 nM). Competitive radioligand binding assays with [³H]-citalopram can quantify affinity differences. Studies must control for enantiomeric cross-reactivity by using purified isoforms .

Q. What isotopic labeling strategies are used in pharmacokinetic studies of (R)-Citalopram-d4 oxalate?

  • Methodological Answer : Deuterium labeling at metabolically stable positions (e.g., aromatic rings) minimizes isotopic exchange in vivo. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) tracks deuterated metabolites in plasma and tissue samples. Stability studies under varying pH and temperature conditions ensure label integrity .

Advanced Research Questions

Q. How do researchers resolve contradictions in enantiomer-specific efficacy data for (R)-Citalopram-d4 oxalate?

  • Methodological Answer : Contradictions often arise from incomplete chiral separation or metabolic interconversion. To address this:

  • Use chiral stationary phases in HPLC to confirm enantiomeric purity (>98%) .
  • Conduct in vitro metabolism assays (e.g., liver microsomes) to rule out R-to-S interconversion .
  • Apply multivariate statistical analysis to distinguish enantiomer-specific effects from experimental noise .

Q. What experimental designs are optimal for studying the blood-brain barrier (BBB) penetration of (R)-Citalopram-d4 oxalate?

  • Methodological Answer :

  • In vitro : Use BBB cell monolayers (e.g., hCMEC/D3) to measure permeability coefficients (Papp) under physiological flow conditions. Deuterated analogs enable precise quantification via MS without endogenous interference .
  • In vivo : Combine deuterated tracer administration with brain microdialysis to correlate plasma and cerebrospinal fluid (CSF) concentrations. Normalize data to non-deuterated controls to account for isotopic effects .

Q. How can isotopic effects of deuterium in (R)-Citalopram-d4 oxalate influence metabolic stability studies?

  • Methodological Answer : Deuterium kinetic isotope effects (DKIE) may alter CYP450-mediated metabolism. To isolate isotopic effects:

  • Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated (R)-Citalopram in human hepatocytes.
  • Use high-resolution MS to identify deuterium retention in metabolites (e.g., N-demethylated products) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in (R)-Citalopram-d4 oxalate studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values. Bayesian hierarchical models account for inter-study variability in enantiomer potency data. Tools like R/Python packages (e.g., drc or PyMC3) facilitate reproducibility .

Q. Methodological and Data Analysis Considerations

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • NMR and MS batch certification for deuteration efficiency (>98 atom% D) .
  • Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .
  • Use reference standards (e.g., USP Escitalopram Oxalate) for cross-validation .

Q. What criteria define a robust research question for studying (R)-Citalopram-d4 oxalate’s neuropharmacology?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Access to chiral analytics and in vivo models.
  • Novel : Focus on understudied R-enantiomer effects.
  • Ethical : Adhere to IACUC protocols for animal studies.
  • Relevant : Link to serotonin transporter pathologies (e.g., depression subtypes) .

Properties

Molecular Formula

C22H23FN2O5

Molecular Weight

418.5 g/mol

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i5D,6D,7D,8D;

InChI Key

KTGRHKOEFSJQNS-RGNKMCHRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.